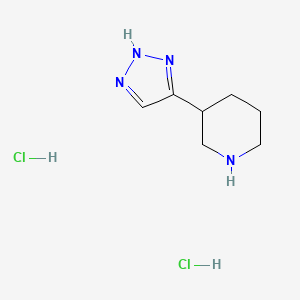

3-(2H-Triazol-4-yl)piperidine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

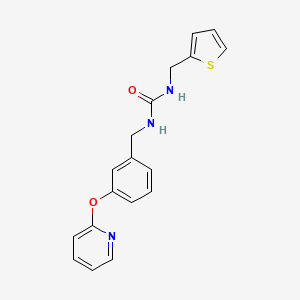

“3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is a chemical compound with the CAS Number: 1609409-13-3 . It has a molecular weight of 225.12 and its IUPAC name is 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H . This indicates that the compound contains a piperidine ring attached to a triazole ring, and it is a dihydrochloride salt .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties would be best obtained from a Material Safety Data Sheet (MSDS) or similar documentation .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study detailed the synthesis of novel 1,2,4-triazole derivatives, including compounds with 3-(2H-Triazol-4-yl)piperidine structures, highlighting their antimicrobial activities. These compounds were synthesized from various primary amines, indicating a broad application in developing antimicrobial agents (Bektaş et al., 2010).

- Research on the synthesis of (1H-Azol-1-yl)piperidines, including the preparation of 3- and 4-(1H-azol-1-yl)piperidines via arylation and subsequent reduction, offers insights into methods for creating derivatives with potential biological applications (Shevchuk et al., 2012).

- A study focusing on the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecule used density functional theory and Hartree–Fock calculations, providing a foundation for understanding the molecular behavior of related compounds (Taşal et al., 2009).

Biological and Pharmacological Activities

- Novel 3-substituted 5,6-diphenyl-1,2,4-triazines possessing 1,2,3-triazole and piperidine rings showed significant in vitro antifungal activity, suggesting a potential application in developing antifungal agents (Sangshetti & Shinde, 2010).

- The creation of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, exhibited strong antimicrobial activity, emphasizing the role of structural modification in enhancing biological effects (Krolenko et al., 2016).

- Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and evaluated for their anti-arrhythmic activity, demonstrating the potential of piperidine derivatives in therapeutic applications (Abdel‐Aziz et al., 2009).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride” were not found in the search results, triazole compounds in general have shown promise in a variety of therapeutic areas . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . This suggests potential future research directions in these areas for “this compound”.

Wirkmechanismus

Target of Action

The primary target of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, also known as 3-TYP, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

3-TYP acts as a selective inhibitor of SIRT3 . It has a higher selectivity for SIRT3 compared to other sirtuins like Sirt1 and Sirt2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that 3-TYP binds to SIRT3 more efficiently, inhibiting its activity.

Biochemical Pathways

The inhibition of SIRT3 by 3-TYP affects the regulation of various cellular processes. For instance, in HepG2 cells exposed to cadmium, 3-TYP has been shown to weaken the increase in SOD2 expression induced by melatonin and inhibit SOD2 activity . SOD2, or superoxide dismutase 2, is an important antioxidant enzyme that protects the cell from oxidative damage.

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol, with solubility values of 29 mg/ml and 125 mg/mL in water This suggests that the compound could be administered in a suitable solvent for in vivo studies

Result of Action

The inhibition of SIRT3 by 3-TYP can have various cellular effects. For example, in HepG2 cells, 3-TYP can weaken the deacetylation of SOD2 expression induced by melatonin and inhibit SOD2 activity . This could potentially lead to an increase in oxidative stress within the cell.

Action Environment

The action of 3-TYP can be influenced by various environmental factors. For instance, the presence of other molecules, such as melatonin, can affect the activity of 3-TYP . Additionally, the pH, temperature, and presence of other proteins could potentially influence the stability and efficacy of 3-TYP.

Eigenschaften

IUPAC Name |

3-(2H-triazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCQTJRVIVYQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)

![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2879560.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2879563.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2879567.png)

![N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879569.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2879570.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)